6-Chloroquinolin-2-amine
Overview
Description
6-Chloroquinolin-2-amine is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential as a building block for therapeutic agents. The compound is characterized by the presence of a quinoline core, a bicyclic structure consisting of a benzene ring fused to a pyridine ring, which is substituted with a chlorine atom at the 6-position and an amino group at the 2-position. This structure serves as a key intermediate in the synthesis of various biologically active molecules, particularly those targeting protein-protein interactions such as the Src homology 3 (SH3) domains .
Synthesis Analysis
The synthesis of 6-chloroquinolin-2-amine derivatives has been achieved through Buchwald-Hartwig chemistry, which is a palladium-catalyzed cross-coupling reaction between aryl halides and amines. A selective amination of an aryl bromide in the presence of an activated heteroaryl chloride is a critical step in the synthesis of these compounds. The optimization of reaction conditions for this selective amination has been discussed, and the process has been adapted to couple with a range of cyclic amines . Additionally, the introduction of the amino functionality can involve further Buchwald-Hartwig chemistry using lithium bis(trimethylsilyl)amide as an ammonia equivalent .
Molecular Structure Analysis
The molecular structure of 6-chloroquinolin-2-amine is pivotal for its interaction with biological targets. The quinoline moiety is a common scaffold in medicinal chemistry, and the specific substitution pattern of the chlorine and amino groups significantly influences the compound's binding affinity and selectivity. In the case of SH3 domain ligands, the 6-heterocyclic substitution of the 2-aminoquinoline has been shown to provide ligands with increased binding affinity relative to the lead compound .
Chemical Reactions Analysis
6-Chloroquinolin-2-amine can undergo various chemical reactions due to its reactive sites. For instance, the amino group can participate in further substitution reactions, as seen in the synthesis of 7-substituted aminomethyl-6-chloroquinoline-5,8-quinones. These reactions typically involve the use of primary aliphatic or aromatic amines and paraformaldehyde in ethanol. Secondary amines like piperidine or morpholine can also be used to obtain different substitution patterns on the quinoline core .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-chloroquinolin-2-amine derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as chlorine can affect the electron density of the quinoline ring, thereby influencing its reactivity. The amination reactions and the resulting products' yields can be affected by the steric and electronic effects of the substituents on the amino group. For example, the ease of dissociation of amides used in the amination process can be proportional to the yields of the amination products . The overall yield of the synthesized compounds, as well as their solubility and stability, are important factors for their potential industrialization and application in drug development .
Scientific Research Applications
Anticancer Potential
6-Chloroquinolin-2-amine has been explored in the context of anticancer research. A study conducted by Sirisoma et al. (2009) identified a derivative of this compound as a potent apoptosis inducer and an effective anticancer agent. This derivative demonstrated high efficacy in breast and other mouse xenograft cancer models.
Chemical Synthesis and Arylation
The compound's reactivity has been studied in chemical synthesis processes. Grigorova et al. (2012) investigated the palladium-catalyzed arylation of amines with isomeric chloroquinolines, noting that 6-chloroquinoline often yielded the best N-arylation products.
Development of Novel Purine-based Compounds
Research by Kapadiya and Khunt (2018) on purine-based compounds for cancer treatment involved the synthesis of derivatives using 6-chloroquinolin-2-amine. Their compounds showed promising cytotoxic responses against certain cancer cell lines.
Application in COVID-19 Research
In the context of the COVID-19 pandemic, Mohamed, El-Serwy, and El-Serwy (2021) synthesized derivatives of 6-chloroquinolin-2-amine for potential use as COVID-19 inhibitors. Molecular docking studies suggested effective binding with the virus.
Antifungal and Antibacterial Applications
Shivaraj et al. (2013) synthesized novel quinoline carboxamide derivatives using 6-chloroquinolin-2-amine, demonstrating antibacterial activity against various microorganisms.
Safety And Hazards
properties
IUPAC Name |
6-chloroquinolin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGSBXTUXCTJII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)N)C=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80555326 | |
Record name | 6-Chloroquinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80555326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloroquinolin-2-amine | |
CAS RN |
18672-02-1 | |
Record name | 6-Chloro-2-quinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18672-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloroquinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80555326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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